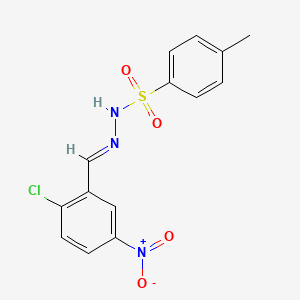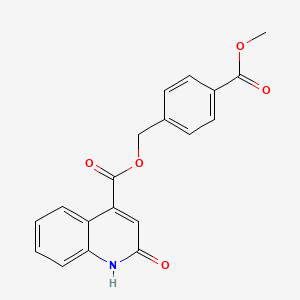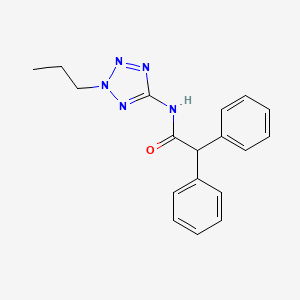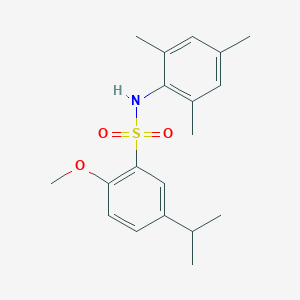
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as FO, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. FO has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it has been reported to act as a DNA intercalating agent and to inhibit the activity of topoisomerases. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects
This compound has been reported to exhibit low toxicity and to have a favorable pharmacokinetic profile. This compound has been shown to be metabolized in the liver and to be excreted in the urine. This compound has been reported to have a half-life of approximately 3 hours in rats. This compound has been shown to inhibit the growth of cancer cells and to exhibit anti-inflammatory activity in animal models.
Advantages and Limitations for Lab Experiments
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis, low toxicity, and favorable pharmacokinetic profile. However, this compound has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Future Directions
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several potential future directions, including its use as a fluorescent probe for the detection of metal ions, its use in the development of biosensors, and its use in the analysis of environmental pollutants. This compound may also have potential applications in the development of new anticancer drugs and in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has several potential future directions, and further studies are needed to fully understand its potential applications.
Synthesis Methods
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized using different methods, including the one-pot three-component reaction, the Knoevenagel condensation reaction, and the microwave-assisted synthesis method. The one-pot three-component reaction involves the reaction of 4-fluoroaniline, 4-methoxybenzaldehyde, and glycine in the presence of a catalyst. The Knoevenagel condensation reaction involves the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde in the presence of a base. The microwave-assisted synthesis method involves the reaction of 4-fluoroaniline, 4-methoxybenzaldehyde, and glycine in the presence of a solvent under microwave irradiation. These methods have been reported to yield this compound in good to excellent yields.
Scientific Research Applications
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. This compound has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe for the detection of metal ions. This compound has been studied for its potential use in the development of biosensors and in the analysis of environmental pollutants.
properties
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-21-14-8-2-11(3-9-14)10-15-17(20)22-16(19-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMLEMGINGJGF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)

![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)

![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)




![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5721568.png)

![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)
